

Application Notes and Protocols for the Selective Etching of Silicon Nitride

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Compound of Interest

Compound Name: Ammonium bifluoride

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Introduction

The selective etching of silicon nitride (SiN) is a critical process in various fields, including semiconductor manufacturing, microelectromechanical systems (MEMS) fabrication, and the development of advanced drug delivery devices. While **ammonium bifluoride** (NH_4HF_2) is a well-known etchant for silicon dioxide (SiO_2), its direct application for selective SiN etching is a common misconception. In aqueous solutions, **ammonium bifluoride** shows high selectivity for etching SiO_2 without significantly affecting SiN.

However, ammonium fluoride species are central to advanced dry and vapor-phase etching techniques for silicon nitride. These methods, such as plasma etching, cyclic etching, and atomic layer etching (ALE), rely on the formation and subsequent removal of an ammonium fluorosilicate salt layer on the SiN surface. This document provides detailed application notes and protocols for these advanced selective SiN etching techniques.

Core Principle: The Role of Ammonium Fluorosilicate

The selective etching of silicon nitride using fluorine-based chemistries in the presence of a hydrogen/ammonia source does not proceed through direct wet etching with a pre-mixed **ammonium bifluoride** solution. Instead, it is a multi-step process:

- **Surface Modification:** The silicon nitride surface is exposed to a plasma or reactive gas mixture containing fluorine (e.g., from NF_3 , CF_4 , or HF) and hydrogen/ammonia (e.g., from NH_3 or H_2).^{[1][2][3]} This leads to the formation of a solid salt layer, primarily ammonium fluorosilicate ($(\text{NH}_4)_2\text{SiF}_6$), on the SiN surface.^{[4][5][6][7]}
- **Desorption/Removal:** This newly formed salt layer is then removed, typically by thermal annealing, which causes it to decompose into volatile products (SiF_4 , NH_3 , and HF).^{[6][7]} This removal of the salt layer effectively etches the silicon nitride.

This cyclic process allows for precise, layer-by-layer removal of silicon nitride, offering high selectivity over other materials like silicon dioxide.

Experimental Protocols

Protocol 1: Remote Plasma Cyclic Etching of Silicon Nitride

This protocol describes a cyclic etching process using a remote NF_3/NH_3 plasma for surface modification, followed by thermal annealing for desorption.

1. Materials and Equipment:

- Silicon nitride-coated substrate
- Remote plasma etching chamber
- Gases: NF_3 , NH_3 , He (carrier gas)
- Annealing system (e.g., rapid thermal annealing or heated chuck)
- Ellipsometer or other film thickness measurement tool

2. Process Parameters:

Parameter	Value	Notes
Modification Step		
NF ₃ Flow Rate	1-10 sccm	[3]
NH ₃ Flow Rate	30-100 sccm	[3]
He Flow Rate	300 sccm	As a dilution gas.[3]
RF Power	30 W	[3]
Pressure	2 Torr	[3]
Substrate Temperature	35 °C	[3]
Duration	10-60 seconds	
Desorption Step		
Annealing Temperature	>100 °C	To decompose the (NH ₄) ₂ SiF ₆ . [5][6]
Duration	2 minutes	

3. Procedure:

- Preparation: Load the silicon nitride substrate into the process chamber.
- Modification Step: a. Introduce the gas mixture (NF₃, NH₃, He) into the remote plasma source. b. Ignite the plasma at the specified power. c. Expose the SiN surface to the downstream plasma for the desired duration to form the ammonium fluorosilicate layer.
- Purge: Purge the chamber with an inert gas (e.g., He or N₂) to remove residual reactive gases.
- Desorption Step: a. Heat the substrate to a temperature above 100°C. b. Maintain the temperature for the specified duration to sublime the (NH₄)₂SiF₆ layer.
- Cool Down: Cool the substrate back to the initial process temperature.
- Repeat: Repeat steps 2-5 for the desired number of cycles to achieve the target etch depth.

- Characterization: Measure the remaining silicon nitride film thickness to determine the etch rate per cycle.

Protocol 2: Atomic Layer Etching (ALE) of Silicon Nitride using Hydrofluorocarbon Plasma

This protocol outlines a thermal-cyclic ALE process for highly controlled, self-limiting etching of SiN.

1. Materials and Equipment:

- Silicon nitride-coated substrate
- ALE reactor with a downstream plasma source and in-situ heating (e.g., infrared lamp)
- Gases: CHF₃, O₂, Ar
- In-situ ellipsometer for real-time monitoring

2. Process Parameters:

Parameter	Value	Notes
Surface Modification Step		
Radical Exposure Time	12-150 seconds	The process becomes self-limiting after ~12 seconds.[7]
Gas Mixture (CHF ₃ /O ₂)	20% CHF ₃ in O ₂	[7]
Substrate Temperature	Room Temperature	
Desorption Step		
Infrared Irradiation Time	10-20 seconds	Becomes self-limiting after ~12 seconds.[6][7]
Annealing Temperature	~100-150 °C	[6]

3. Quantitative Data:

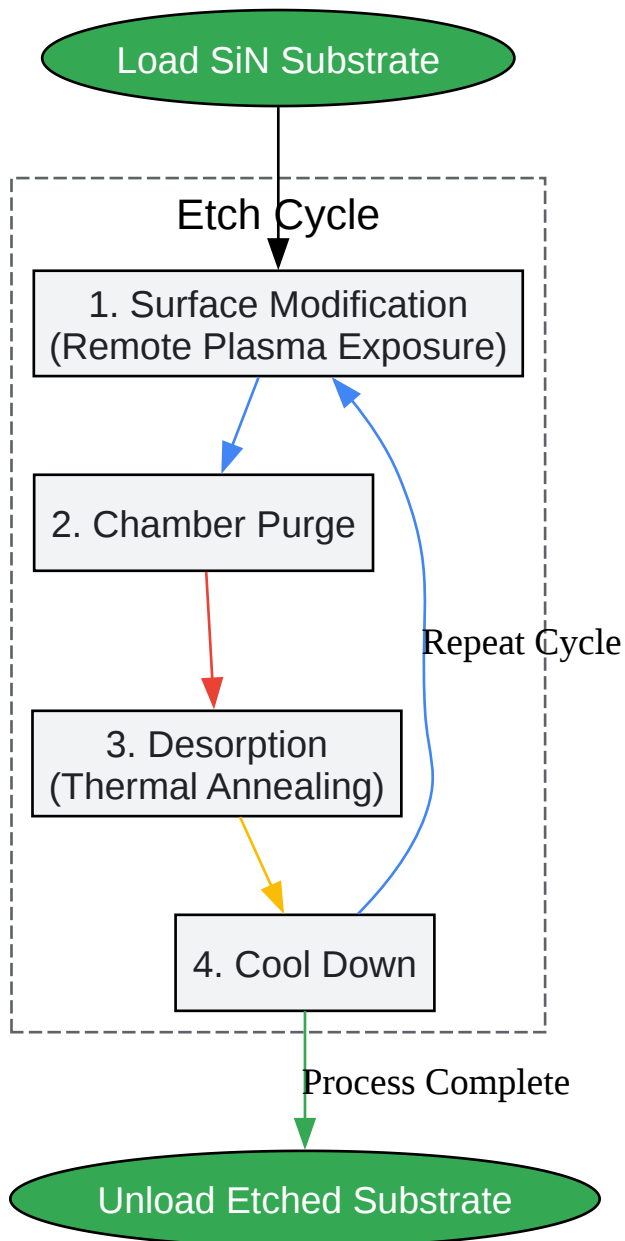
Parameter	Value	Reference
Etch per Cycle (EPC)	2.8 nm	[7]
Selectivity (SiN:SiO ₂)	High	[7]

4. Procedure:

- Preparation: Place the SiN substrate in the ALE chamber.
- Surface Modification Step: a. Introduce the CHF₃/O₂ gas mixture to the downstream plasma source to generate radicals. b. Expose the SiN surface to the radicals at room temperature. This forms a self-limiting (NH₄)₂SiF₆ layer.
- Purge: Evacuate the chamber to remove reactant gases and byproducts.
- Desorption Step: a. Rapidly heat the substrate using an infrared lamp to ~100-150°C. b. The (NH₄)₂SiF₆ layer decomposes and desorbs from the surface.
- Cool Down: Allow the substrate to cool.
- Cycle Repetition: Repeat the cycle of radical exposure and thermal annealing until the desired etch depth is achieved.

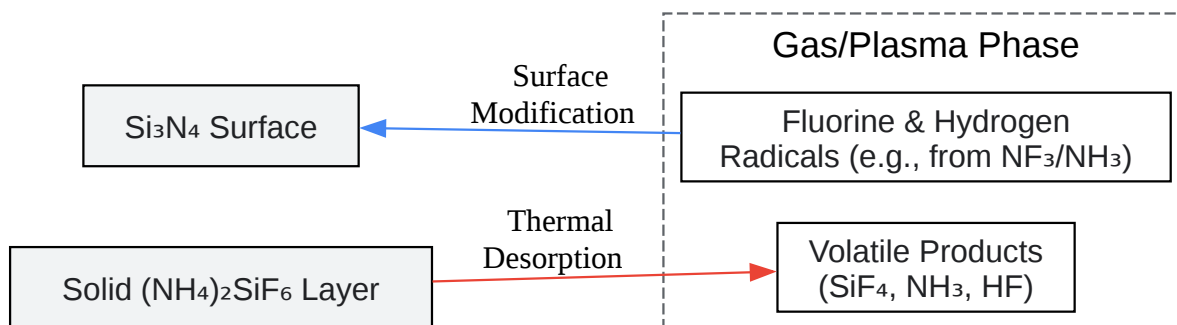
Visualizations

Experimental Workflow for Cyclic SiN Etching

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Caption: Workflow for the cyclic etching of silicon nitride.

Chemical Pathway for SiN Etching



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